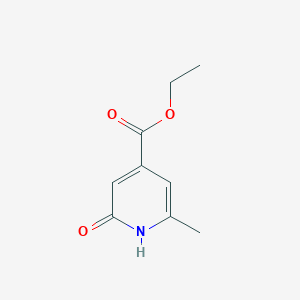

Ethyl 2-hydroxy-6-methylisonicotinate

Beschreibung

Eigenschaften

IUPAC Name |

ethyl 2-methyl-6-oxo-1H-pyridine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3/c1-3-13-9(12)7-4-6(2)10-8(11)5-7/h4-5H,3H2,1-2H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZUAZSMUJJUHMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=O)NC(=C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50477369 | |

| Record name | Ethyl 2-hydroxy-6-methylisonicotinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50477369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

150190-03-7 | |

| Record name | Ethyl 2-hydroxy-6-methylisonicotinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50477369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Ethyl 2-hydroxy-6-methylisonicotinate

Abstract

Ethyl 2-hydroxy-6-methylisonicotinate, a substituted pyridone, represents a valuable scaffold in medicinal chemistry and drug development. Its synthesis is of significant interest to researchers in these fields. This technical guide provides a comprehensive overview of the plausible synthetic pathways for this target molecule. Drawing upon established principles of heterocyclic chemistry and analogous transformations, this document details the most probable and efficient synthetic routes, including the underlying reaction mechanisms, detailed experimental protocols, and critical process parameters. The primary focus is on a robust cyclocondensation strategy, with a discussion of alternative approaches. This guide is intended for researchers, scientists, and professionals in drug development seeking a thorough understanding of the synthesis of this important heterocyclic compound.

Introduction: The Significance of the Pyridone Scaffold

The 2-pyridone motif, a core component of this compound, is a privileged structure in medicinal chemistry, appearing in a wide array of biologically active compounds. This is attributed to its ability to act as a versatile hydrogen bond donor and acceptor, its relative metabolic stability, and its capacity to be readily functionalized. Consequently, efficient and reliable synthetic routes to substituted 2-pyridones are of paramount importance for the exploration of new chemical space in drug discovery programs. This guide will focus on the synthesis of a specific, yet representative, member of this class: this compound.

Proposed Primary Synthesis Pathway: Cyclocondensation of an Enamine with a Propiolate Ester

Based on established methodologies for the synthesis of substituted pyridones, the most direct and efficient pathway to this compound is proposed to be the cyclocondensation reaction between ethyl 3-aminocrotonate and ethyl propiolate. This approach leverages the inherent reactivity of the enamine as a nucleophile and the propiolate ester as an electrophilic C3 synthon to construct the desired pyridone ring system in a convergent manner.

Reaction Mechanism

The reaction is postulated to proceed through a sequence of well-understood transformations:

-

Michael Addition: The nucleophilic β-carbon of the enamine, ethyl 3-aminocrotonate, attacks the electrophilic β-carbon of ethyl propiolate. This conjugate addition is a key carbon-carbon bond-forming step.

-

Proton Transfer: A proton transfer event occurs to neutralize the resulting carbanion.

-

Intramolecular Cyclization: The amino group of the intermediate then undergoes an intramolecular nucleophilic attack on the ester carbonyl of the propiolate-derived portion of the molecule.

-

Elimination of Ethanol: The resulting tetrahedral intermediate collapses, leading to the elimination of a molecule of ethanol and the formation of the stable, aromatic 2-pyridone ring.

This mechanistic sequence is consistent with numerous reported syntheses of substituted 2-pyridones from similar starting materials.

Diagram of the Proposed Reaction Mechanism:

Caption: Proposed mechanism for the synthesis of this compound.

Detailed Experimental Protocol (Proposed)

This protocol is a proposed methodology based on analogous reactions and should be optimized for specific laboratory conditions.

Materials:

-

Ethyl 3-aminocrotonate (98%+)

-

Ethyl propiolate (98%+)

-

Anhydrous Ethanol

-

Sodium ethoxide (21% solution in ethanol or freshly prepared)

-

Glacial acetic acid

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

Reaction Setup: A 250 mL three-necked round-bottom flask is equipped with a magnetic stirrer, a reflux condenser with a nitrogen inlet, a dropping funnel, and a thermometer. The system is flushed with dry nitrogen.

-

Reagent Addition: Anhydrous ethanol (100 mL) is added to the flask, followed by the slow addition of a catalytic amount of sodium ethoxide solution (e.g., 0.1 equivalents). The mixture is stirred and brought to a gentle reflux.

-

Reactant Introduction: A solution of ethyl 3-aminocrotonate (1 equivalent) in anhydrous ethanol (20 mL) is added dropwise to the refluxing mixture over 30 minutes.

-

Addition of Propiolate: Following the addition of the enamine, ethyl propiolate (1.1 equivalents) is added dropwise via the dropping funnel over a period of 1 hour. The reaction mixture is maintained at reflux.

-

Reaction Monitoring: The progress of the reaction is monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane). The reaction is typically complete within 4-6 hours.

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure. The resulting residue is dissolved in water (100 mL) and neutralized with glacial acetic acid to precipitate the crude product.

-

Purification: The crude solid is collected by vacuum filtration, washed with cold water, and dried. Further purification is achieved by recrystallization from a suitable solvent such as ethanol or ethyl acetate to yield pure this compound.

Key Process Parameters and Optimization

| Parameter | Recommended Range/Value | Rationale and Field Insights |

| Solvent | Anhydrous Ethanol, Methanol, or aprotic solvents like DMF | Ethanol is a good choice due to its ability to dissolve the reactants and its relatively high boiling point. Aprotic solvents may also be effective but require more stringent anhydrous conditions. |

| Base Catalyst | Sodium ethoxide, Sodium methoxide, or other non-nucleophilic bases | A base is often necessary to facilitate the initial Michael addition by deprotonating the enamine or activating the propiolate. The choice of base can influence reaction rate and yield. |

| Temperature | Reflux (typically 78-85 °C for ethanol) | Higher temperatures are generally required to drive the cyclization and elimination steps to completion. |

| Stoichiometry | Slight excess of ethyl propiolate (1.1-1.2 eq.) | A slight excess of the more volatile and potentially reactive propiolate can help to ensure complete consumption of the enamine. |

| Reaction Time | 4 - 8 hours | Monitoring by TLC is crucial to determine the optimal reaction time and prevent the formation of side products or degradation. |

Alternative Synthesis Pathway: Guareschi-Thorpe Reaction

An alternative and classic approach to substituted 2-pyridones is the Guareschi-Thorpe reaction.[1] This method involves the condensation of a β-ketoester with a cyanoacetamide in the presence of a base. For the synthesis of this compound, this would involve the reaction of ethyl acetoacetate with cyanoacetamide, followed by esterification.

Reaction Scheme

-

Condensation: Ethyl acetoacetate reacts with cyanoacetamide in the presence of a base (e.g., piperidine) to form 2-hydroxy-6-methyl-4-cyanopyridine.

-

Hydrolysis and Esterification: The nitrile group is then hydrolyzed to a carboxylic acid, followed by Fischer esterification to yield the final product.

Diagram of the Guareschi-Thorpe Pathway:

Caption: Alternative synthesis via the Guareschi-Thorpe reaction.

While this method is well-established, it involves more steps than the direct cyclocondensation approach and may result in lower overall yields.

Characterization and Analytical Methods

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and the connectivity of atoms.

-

Mass Spectrometry (MS): To determine the molecular weight of the compound.

-

Infrared (IR) Spectroscopy: To identify the key functional groups (e.g., C=O of the ester and pyridone, O-H, C-H).

-

Melting Point Analysis: To assess the purity of the final product.

Conclusion

The synthesis of this compound can be effectively achieved through a cyclocondensation reaction of ethyl 3-aminocrotonate and ethyl propiolate. This approach offers a convergent and potentially high-yielding route to this valuable heterocyclic building block. The proposed experimental protocol, based on established chemical principles, provides a solid starting point for laboratory synthesis. Further optimization of reaction conditions will be key to maximizing yield and purity. The alternative Guareschi-Thorpe reaction, while a viable option, is likely to be less efficient. This guide provides the necessary foundational knowledge for researchers to successfully synthesize and characterize this compound for applications in drug discovery and development.

References

- Ukrainets, I. V., et al. "4-Hydroxyquinolones-2. 91. Synthesis and properties of ethyl 1-R-4-hydroxy-6-methyl-2-oxo-dihydropyridine-5-carboxylates." Chemistry of Heterocyclic Compounds 42.2 (2006): 208-216.

- Benchchem. "this compound.

- Thermo Fisher Scientific. "Ethyl 2-hydroxy-6-methylpyridine-4-carboxylate, 97%.

- Colby, D. A., Bergman, R. G., & Ellman, J. A. (2008). Synthesis of dihydropyridines and pyridines from imines and alkynes via CH activation. Journal of the American Chemical Society, 130(11), 3645-3651.

- Downey, C. W. (2013).

-

Tamaddon, F., & Maddah-Roodan, S. (2023). Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate. RSC advances, 13(36), 24846-24853.[1][2][3]

- Kappe, C. O. (2000). 100 years of the Biginelli dihydropyrimidine synthesis. Tetrahedron, 56(10), 1249-1263.

-

Jin, X., et al. "One-Pot Synthesis of Substituted 2-Amino Isonicotinic Acids: Reminiscent of the Guareschi-Thorpe Condensation." The Journal of Organic Chemistry 87.2 (2022): 1541-1544.[4]

-

Pilotzi, H., et al. "Preparation of Chiral β-Enamino Esters from Methyl Propiolate: Synthesis of Chiral Methyl 1-Substituted 6-Oxo-1,4,5,6-tetrahydropyridine-3-carboxylates." Molecules 20.10 (2015): 18696-18706.[5]

-

Jentsch, N., et al. "Quinolines from the cyclocondensation of isatoic anhydride with ethyl acetoacetate: preparation of ethyl 4-hydroxy-2-methylquinoline-3-carboxylate and derivatives." Beilstein journal of organic chemistry 14 (2018): 2529-2536.[6][7]

Sources

- 1. Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. One-Pot Synthesis of Substituted 2-Amino Isonicotinic Acids: Reminiscent of the Guareschi-Thorpe Condensation [organic-chemistry.org]

- 5. researchgate.net [researchgate.net]

- 6. Quinolines from the cyclocondensation of isatoic anhydride with ethyl acetoacetate: preparation of ethyl 4-hydroxy-2-methylquinoline-3-carboxylate and derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Ethyl propiolate: A Versatile Compound with Applications in Pyrazole Synthesis and Gasoline Additives_Chemicalbook [m.chemicalbook.com]

An In-Depth Technical Guide to the Formation of Ethyl 2-hydroxy-6-methylisonicotinate

Abstract

Ethyl 2-hydroxy-6-methylisonicotinate, a substituted 2-pyridone, is a valuable heterocyclic scaffold in medicinal chemistry and materials science. Its synthesis is a prime example of pyridine ring formation, a cornerstone of heterocyclic chemistry. This guide provides a detailed examination of the predominant mechanism for its formation: a regioselective cyclocondensation reaction analogous to the Guareschi-Thorpe synthesis. We will dissect the reaction pathway, explain the causality behind the mechanistic steps, present an exemplary experimental protocol, and contextualize this synthesis within the broader landscape of pyridine formation methodologies.

Introduction: The Significance of the 2-Pyridone Core

The 2-pyridone motif is a privileged structure found in numerous natural products and pharmacologically active molecules.[1] Derivatives of this core exhibit a wide array of biological activities, including anti-fungal, anti-HIV, and antitumor properties.[1][2] this compound (IUPAC name: ethyl 2-hydroxy-6-methylpyridine-4-carboxylate) serves as a critical building block for constructing more complex molecular architectures. Understanding its formation is key to developing novel therapeutics and functional materials.

The synthesis of substituted pyridines and pyridones is a well-established field, with several named reactions like the Hantzsch, Bohlmann-Rahtz, and Guareschi-Thorpe syntheses providing foundational routes.[3][4] For the specific substitution pattern of the target molecule—a methyl group at C6 and an ethyl carboxylate at C4—the most chemically logical and efficient pathway is a variation of the Guareschi-Thorpe pyridine synthesis.[5][6] This multicomponent reaction strategy involves the condensation of a 1,3-dicarbonyl compound with an active methylene compound in the presence of a nitrogen source.[5][6][7]

The Core Mechanism: A Modified Guareschi-Thorpe Condensation

The formation of this compound is best achieved through the base-catalyzed condensation of Ethyl 2,4-dioxopentanoate with Cyanoacetamide . The reaction proceeds through a cascade of Knoevenagel condensation, intramolecular cyclization, and dehydration, culminating in the formation of the stable aromatic pyridone ring.

Reactant Selection: The Logic of Precursors

The choice of starting materials is dictated by the final substitution pattern of the target molecule.

-

Cyanoacetamide (NC-CH₂-CONH₂): This molecule is an ideal precursor for the N1-C2-C3 segment of the pyridone ring. Its active methylene group is readily deprotonated, initiating the reaction, while the amide functionality provides the nitrogen (N1) and the carbonyl carbon (C2) for the pyridone ring.[8]

-

Ethyl 2,4-dioxopentanoate (CH₃-CO-CH₂-CO-COOEt): This β,γ-diketoester provides the C4-C5-C6 backbone. Crucially, it contains the necessary precursors for the C4-carboxylate and the C6-methyl substituents in the correct orientation.

Step-by-Step Mechanistic Pathway

The reaction is typically catalyzed by a weak base, such as piperidine, which facilitates the necessary proton transfers.

Step 1: Knoevenagel Condensation The reaction initiates with a base-catalyzed Knoevenagel condensation. The base abstracts an acidic proton from the active methylene group of cyanoacetamide, creating a resonance-stabilized carbanion. This nucleophile then attacks the more electrophilic C4-carbonyl of ethyl 2,4-dioxopentanoate. A subsequent dehydration step yields the vinylnitrile intermediate.

Step 2: Intramolecular Cyclization The key ring-forming step is an intramolecular nucleophilic attack. The amide nitrogen of the cyanoacetamide moiety attacks the remaining ketone carbonyl (C2) of the diketoester backbone. This favored 6-exo-trig cyclization forms a dihydropyridone intermediate.

Step 3: Aromatization via Dehydration The cyclic dihydropyridone intermediate rapidly undergoes dehydration. The elimination of a water molecule is the thermodynamic driving force of the reaction, resulting in the formation of the stable, conjugated aromatic 2-pyridone ring system.

Mechanistic Diagram

The following diagram illustrates the complete reaction cascade from the starting materials to the final product.

Caption: Guareschi-Thorpe type reaction pathway.

Exemplary Experimental Protocol

This protocol is a representative procedure based on established methods for 2-pyridone synthesis. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

Materials and Equipment

| Reactant/Reagent | Molar Mass ( g/mol ) | Amount | Moles | Notes |

| Ethyl 2,4-dioxopentanoate | 158.15 | 15.8 g | 0.10 | --- |

| Cyanoacetamide | 84.08 | 8.4 g | 0.10 | [CAS: 107-91-5] |

| Piperidine | 85.15 | 1.0 mL | ~0.01 | Catalyst |

| Ethanol (95%) | 46.07 | 200 mL | --- | Solvent |

| Acetic Acid (Glacial) | 60.05 | As needed | --- | For workup |

| Deionized Water | 18.02 | As needed | --- | For workup/recrystallization |

-

Equipment: 500 mL round-bottom flask, reflux condenser, magnetic stirrer/hotplate, Büchner funnel, filtration flask, standard laboratory glassware.

Synthesis Procedure

-

Reaction Setup: To a 500 mL round-bottom flask, add ethyl 2,4-dioxopentanoate (15.8 g, 0.10 mol), cyanoacetamide (8.4 g, 0.10 mol), and ethanol (200 mL).

-

Catalyst Addition: Add piperidine (1.0 mL) to the stirred suspension.

-

Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux using a heating mantle. Maintain a gentle reflux for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Cooling and Precipitation: After the reaction is complete, remove the heat source and allow the mixture to cool to room temperature, then cool further in an ice bath for 1 hour. A precipitate should form.

-

Workup: Acidify the cooled mixture to pH 5-6 by the dropwise addition of glacial acetic acid. This will ensure complete precipitation of the product.

-

Isolation: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake with two portions of cold deionized water (2x 30 mL) and then with a small amount of cold ethanol (20 mL).

-

Drying and Purification: Dry the crude product in a vacuum oven. The product can be further purified by recrystallization from an ethanol/water mixture to yield the final product as a crystalline solid.

Visualization of the Experimental Workflow

The following workflow diagram outlines the key stages of the synthesis, from reactant assembly to final product purification.

Caption: Step-by-step experimental workflow.

Conclusion

The formation of this compound is a classic illustration of multicomponent reaction strategy in heterocyclic synthesis. The modified Guareschi-Thorpe condensation of ethyl 2,4-dioxopentanoate and cyanoacetamide provides a regioselective and efficient route to this valuable 2-pyridone scaffold. The reaction's success hinges on a cascade of well-understood organic transformations, driven by the ultimate formation of a stable aromatic ring. This robust methodology allows for the reliable production of this key synthetic intermediate, paving the way for its application in drug discovery and materials science.

References

-

An efficient and ecofriendly synthesis of highly functionalized pyridones via a one-pot three-component reaction. (2018). RSC Advances. [Link]

-

Tamaddon, F., & Maddah-Roodan, S. (2023). Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate. RSC Advances. [Link]

-

Di Stefano, A., et al. (2017). Icilio Guareschi and his amazing “1897 reaction”. Beilstein Journal of Organic Chemistry. [Link]

-

Wikipedia. (2023). Hantzsch pyridine synthesis. [Link]

-

ResearchGate. (n.d.). Synthesis of cyanoacetamide derivatives 2aed. [Link]

-

Tamaddon, F., & Maddah-Roodan, S. (2023). Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate. RSC Publishing. [Link]

-

Mariella, R. P., & Leech, J. G. (1955). 3-cyano-6-methyl-2(1)-pyridone. Organic Syntheses. [Link]

- Google Patents. (2012). WO2012123966A1 - Process for the preparation of 4 -substituted -1, 4-dihydropyridines.

-

Fronk, M. H., & Mosher, H. S. (1958). Ethyl N-Methyl-2-pyridone-4-carboxylate and Derivatives. Journal of the American Chemical Society. [Link]

-

Kebaili, A., et al. (2023). Synthesis and Characterization of New 3-Cyano-2-Pyridones Derivatives as Fluorescent Scaffolds. Chemistry Proceedings. [Link]

-

Liang, C., et al. (2014). Efficient and divergent synthesis of polyfunctionalized 2-pyridones from β-keto amides. National Institutes of Health. [Link]

-

Tamaddon, F., & Maddah-Roodan, S. (2023). Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate. RSC Publishing. [Link]

-

Reddit. (2021). Was wondering if substituting ethyl cyanoacetate in these knovenangel condensation reactions cyanoacrylates would go through a similar mechanism... r/chemhelp. [Link]

-

Jin, X., et al. (2022). One-Pot Synthesis of Substituted 2-Amino Isonicotinic Acids: Reminiscent of the Guareschi-Thorpe Condensation. Organic Chemistry Portal. [Link]

-

Technical Disclosure Commons. (2025). Novel process for the preparation of 6-hydroxy-2-methylbenzofuran-3-carboxylic acid. [Link]

-

ResearchGate. (n.d.). Guareschi–Thorpe condensation. [Link]

-

Patel, R. (n.d.). Synthesis of 2-pyridones. University of Bristol. [Link]

-

Ukrainets, I. V., et al. (2009). 4-Hydroxyquinolones-2. 91. Synthesis and properties of ethyl 1-R-4-hydroxy-6-methyl-2-oxo-dihydropyridine-5-carboxylates. ResearchGate. [Link]

-

E3S Web of Conferences. (2019). Study on optimum synthesis of ethyl cyanoacetate. [Link]

-

ResearchGate. (n.d.). (PDF) Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate. [Link]

-

YouTube. (2021). Synthesis of Pyridine. [Link]

-

WordPress.com. (2024). Ethyl Acetoacetate: Synthesis & Applications. [Link]

-

Leadbeater, N. E., & Stencel, L. M. (2010). One-step synthesis of pyridines and dihydropyridines in a continuous flow microwave reactor. Beilstein Journal of Organic Chemistry. [Link]

-

Di Stefano, A., et al. (2017). Icilio Guareschi and his amazing “1897 reaction”. National Institutes of Health. [Link]

Sources

- 1. A12991.36 [thermofisher.com]

- 2. e3s-conferences.org [e3s-conferences.org]

- 3. researchgate.net [researchgate.net]

- 4. Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04590K [pubs.rsc.org]

- 6. One-Pot Synthesis of Substituted 2-Amino Isonicotinic Acids: Reminiscent of the Guareschi-Thorpe Condensation [organic-chemistry.org]

- 7. An efficient and ecofriendly synthesis of highly functionalized pyridones via a one-pot three-component reaction - RSC Advances (RSC Publishing) DOI:10.1039/C8RA05690K [pubs.rsc.org]

- 8. Organic Syntheses Procedure [orgsyn.org]

Spectroscopic Elucidation of Ethyl 2-hydroxy-6-methylisonicotinate: A Guide to Structural Integrity

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the spectroscopic data for Ethyl 2-hydroxy-6-methylisonicotinate (CAS No: 150190-03-7), a key intermediate in medicinal chemistry and drug discovery.[1] Understanding the structural characteristics of this molecule is paramount for its effective use in synthetic pathways. This document delves into the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—offering not just data, but a field-proven interpretation grounded in established chemical principles. Our focus is on the causality behind the observed spectral features, ensuring a robust and self-validating approach to structural confirmation.

Molecular Structure and Tautomerism

This compound possesses a pyridine core, a heterocyclic scaffold prevalent in many biologically active compounds. A critical feature of this molecule is its existence in a tautomeric equilibrium between the 2-hydroxypyridine form and the 2-pyridone form. This equilibrium can be influenced by factors such as the solvent, temperature, and pH, and its understanding is crucial for interpreting the spectroscopic data, particularly in IR and NMR spectroscopy.[1]

Caption: Tautomeric equilibrium of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry, providing detailed information about the chemical environment of atomic nuclei, primarily ¹H and ¹³C.[1]

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical as it can influence the position of the tautomeric equilibrium and the chemical shift of labile protons (e.g., -OH).

-

Data Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire ¹H, ¹³C, and 2D (COSY, HSQC) spectra on a 400 MHz (or higher) spectrometer. Standard acquisition parameters should be used, with sufficient scans to achieve an adequate signal-to-noise ratio.

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction.

-

Analysis: Calibrate the chemical shift scale to the residual solvent peak. Integrate the ¹H NMR signals and analyze the chemical shifts, coupling constants, and correlations from 2D spectra to assign the structure.

Proton (¹H) NMR Spectroscopy

The ¹H NMR spectrum provides information on the number of distinct proton environments, their electronic surroundings, and the connectivity between neighboring protons. The spectrum is expected to show five unique signals corresponding to the different proton groups in the molecule.[1]

Table 1: Predicted ¹H NMR Data for this compound

| Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 1 | 10.0 - 12.0 | Broad Singlet | 1H | OH / NH |

| 2 | 6.5 - 6.7 | Singlet | 1H | H-5 (Aromatic) |

| 3 | 6.2 - 6.4 | Singlet | 1H | H-3 (Aromatic) |

| 4 | 4.2 - 4.4 | Quartet (q) | 2H | -O-CH₂ -CH₃ |

| 5 | 2.3 - 2.5 | Singlet | 3H | Ring-CH₃ |

| 6 | 1.2 - 1.4 | Triplet (t) | 3H | -O-CH₂-CH₃ |

Predicted values are based on typical chemical shifts for similar structural motifs.[1]

Interpretation:

-

OH/NH Proton (δ 10.0 - 12.0): The broad singlet in the downfield region is characteristic of a labile proton on a heteroatom. Its broadness is due to chemical exchange, and its exact position is highly dependent on solvent and concentration. This signal represents the hydroxyl proton in the hydroxy form or the N-H proton in the pyridone form.[1]

-

Aromatic Protons (H-3, H-5): The two singlets in the aromatic region correspond to the two protons on the pyridine ring. Their appearance as singlets indicates no adjacent proton neighbors, which is consistent with the substitution pattern.

-

Ethyl Ester Group: The ethyl group presents a classic ethyl pattern: a quartet and a triplet. The methylene (-O-CH₂ -) protons are deshielded by the adjacent oxygen atom, causing them to appear as a quartet around δ 4.2-4.4 ppm due to coupling with the three protons of the methyl group. The methyl (-CH₂-CH₃ ) protons appear as a triplet around δ 1.2-1.4 ppm, split by the two methylene protons.[2]

-

Ring Methyl Group: The methyl group attached to the pyridine ring at C6 is in a distinct chemical environment and appears as a singlet in the upfield region (δ 2.3-2.5 ppm).[1]

Carbon-¹³ (¹³C) NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. For this compound, nine distinct signals are expected.[1]

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O (Ester) | 165 - 175 |

| C2 (C-OH) | 160 - 165 |

| C6 (C-CH₃) | 155 - 160 |

| C4 (C-COOEt) | 140 - 145 |

| C5 | 110 - 115 |

| C3 | 105 - 110 |

| -O-CH₂ -CH₃ | 60 - 65 |

| Ring-CH₃ | 20 - 25 |

| -O-CH₂-CH₃ | 13 - 16 |

Predicted values are based on typical chemical shifts for similar structural motifs.[1][3]

Interpretation:

-

Carbonyl Carbon (δ 165-175): The signal at the lowest field corresponds to the ester carbonyl carbon, which is significantly deshielded.[3]

-

Aromatic Carbons (δ 105-165): The six signals in this range correspond to the carbons of the pyridine ring. The carbons bearing heteroatoms or electron-withdrawing groups (C2, C6, C4) are found further downfield compared to the protonated carbons (C3, C5).[1]

-

Aliphatic Carbons (δ 13-65): The three signals in the upfield region are assigned to the aliphatic carbons of the ethyl ester and the ring's methyl group. The methylene carbon (-O-CH₂ -) is deshielded by the oxygen atom, appearing around δ 60-65 ppm.[3]

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[4]

Experimental Protocol: IR Spectroscopy (ATR)

-

Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Apply pressure using the anvil to ensure good contact between the sample and the crystal. Record the spectrum, typically in the range of 4000-400 cm⁻¹.

-

Analysis: Identify the characteristic absorption bands corresponding to the functional groups in the molecule.

Table 3: Predicted IR Absorption Frequencies

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity/Shape |

| O-H / N-H stretch | 3200 - 3500 | Strong, Broad |

| C-H stretch (aliphatic) | 2850 - 3000 | Medium |

| C=O stretch (ester) | 1700 - 1730 | Strong, Sharp |

| C=O stretch (pyridone) | 1650 - 1670 | Strong, Sharp |

| C=C / C=N stretch (ring) | 1400 - 1600 | Medium-Strong |

| C-O stretch (ester) | 1100 - 1300 | Strong |

Predicted values are based on typical frequencies for these functional groups.[1][4][5]

Interpretation: The IR spectrum is particularly insightful for probing the tautomeric equilibrium.

-

O-H/N-H Region: The presence of a broad band between 3200-3500 cm⁻¹ would confirm the presence of either the O-H group (hydroxy form) or the N-H group (pyridone form).[5]

-

Carbonyl Region: This region is diagnostic. The ester C=O stretch is expected as a strong, sharp peak around 1700-1730 cm⁻¹. If the pyridone tautomer is significantly present, a second strong carbonyl peak would appear at a lower wavenumber (around 1650-1670 cm⁻¹), corresponding to the ring amide C=O. The relative intensities of these peaks can provide a qualitative assessment of the tautomeric ratio in the solid state.[1][4]

-

Fingerprint Region (<1400 cm⁻¹): This region contains complex vibrations, including C-C and C-O stretches and various bending modes, which are unique to the molecule and serve as a "fingerprint" for identification. The strong C-O stretch of the ester group is expected here.[5]

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and valuable information about a molecule's structure through analysis of its fragmentation patterns.[1] For a compound like this, Electrospray Ionization (ESI) is a common and effective technique.

Experimental Protocol: ESI-MS

-

Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Data Acquisition: Infuse the sample solution into the ESI source. Acquire the mass spectrum in positive ion mode. The expected molecular weight is 181.19 g/mol .[1] The primary ion observed should be the protonated molecule [M+H]⁺ at m/z 182.

-

Tandem MS (MS/MS): For further structural confirmation, select the precursor ion ([M+H]⁺) and subject it to collision-induced dissociation (CID) to generate a characteristic fragmentation spectrum.

Interpretation:

-

Molecular Ion Peak: The observation of a prominent peak at m/z 182 in the positive ion mode ESI mass spectrum would confirm the molecular formula C₉H₁₁NO₃.

-

Fragmentation Pattern: The fragmentation pattern provides a fingerprint that confirms the connectivity of the molecule. Key fragmentation pathways often involve the loss of neutral molecules from the parent ion.

Caption: Plausible fragmentation pathways for [M+H]⁺ of the title compound.

A primary fragmentation would be the loss of ethanol (46 Da) from the ethyl ester group, resulting in an ion at m/z 136. Another possibility is the loss of ethene (28 Da) via a McLafferty-type rearrangement, leading to an ion at m/z 154.

Integrated Spectroscopic Workflow

The confirmation of a chemical structure is not reliant on a single technique but on the convergence of evidence from multiple analytical methods. The workflow below illustrates the logical progression from sample to confirmed structure.

Caption: Integrated workflow for spectroscopic characterization.

Conclusion

The collective data from NMR, IR, and Mass Spectrometry provide a comprehensive and unambiguous structural characterization of this compound. The ¹H and ¹³C NMR spectra confirm the carbon-hydrogen framework and the unique chemical environments of all atoms. IR spectroscopy validates the presence of key functional groups and provides insight into the molecule's tautomeric nature. Finally, mass spectrometry confirms the molecular weight and formula. This self-validating system of analysis ensures the identity and integrity of this important chemical intermediate for its application in research and development.

References

-

Chemistry LibreTexts. (2021, December 15). 6.7: ¹H NMR Spectra and Interpretation (Part II). Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

-

YouTube. (2023, August 31). interpretation of two sample infrared spectra. Retrieved from [Link]

Sources

Introduction: The Versatile Scaffold of Ethyl 2-hydroxy-6-methylisonicotinate

An In-depth Technical Guide on the Biological Activity of Ethyl 2-hydroxy-6-methylisonicotinate Derivatives

In the landscape of medicinal chemistry, the pyridine ring system stands as a cornerstone, forming the structural basis of numerous therapeutic agents. Among the vast array of pyridine derivatives, this compound has emerged as a particularly valuable scaffold. Its unique arrangement of substituents—a hydroxyl group, a methyl group, and an ethyl carboxylate on the pyridine core—provides a versatile platform for synthetic modification, leading to a diverse library of compounds with a wide spectrum of biological activities.[1] This guide offers a technical exploration into the synthesis and multifaceted pharmacological properties of these derivatives, targeting key therapeutic areas including infectious diseases, inflammation, cancer, and viral infections. As a senior application scientist, this document is structured to provide not just data, but a causal understanding of experimental design and mechanistic action, empowering researchers and drug development professionals to harness the full potential of this promising chemical class.

Synthetic Strategies: Building the Derivative Library

The therapeutic potential of any chemical scaffold is unlocked through synthetic chemistry. The core structure of this compound is typically assembled through multi-step sequences, often involving the cyclization of precursors like ethyl 3-aminocrotonate and diethyl malonate.[1] The true diversity, however, arises from the subsequent derivatization of this core. Modifications can be strategically introduced at several key positions:

-

The Carboxylate Group: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted into a wide range of amides, hydrazides, or other esters.

-

The Hydroxyl Group: The 2-hydroxy group (which exists in tautomeric equilibrium with the 2-pyridone form) can be alkylated or acylated to introduce different functionalities.

-

The Pyridine Ring: The nitrogen atom of the pyridine ring can be quaternized, and electrophilic or nucleophilic aromatic substitution reactions can be employed to further modify the heterocyclic core.

These synthetic manipulations allow for the fine-tuning of physicochemical properties such as lipophilicity, electronic distribution, and steric profile, which are critical determinants of biological activity.

Caption: Generalized synthetic pathways to this compound derivatives.

Antimicrobial Activity: Targeting Bacterial Defenses

Derivatives of isonicotinic acid have a storied history in antimicrobial therapy, most famously represented by isoniazid, a frontline drug for tuberculosis.[2] This legacy continues with novel derivatives of this compound, which have shown promise against a range of pathogens.

Mechanism of Action

The primary mechanism for antitubercular activity involves the inhibition of mycolic acid synthesis, an essential component of the mycobacterial cell wall.[2] The isonicotinic acid moiety is a prodrug that, once activated by the bacterial catalase-peroxidase enzyme (KatG), forms a reactive species. This species covalently binds to NADH, and the resulting adduct inhibits the enoyl-acyl carrier protein reductase (InhA), halting fatty acid elongation and mycolic acid production.[2] It is hypothesized that the reactivity of the pyridine nitrogen atom is crucial for this biological activity.[3] For broader-spectrum antibacterial activity against other bacteria like S. aureus and E. coli, mechanisms may vary but often involve disruption of cell wall integrity or other essential enzymatic processes.

Quantitative Data: Antimicrobial Efficacy

The effectiveness of these compounds is typically measured by the Minimum Inhibitory Concentration (MIC), the lowest concentration that prevents visible microbial growth.

| Compound Class | Derivative Type | Test Organism | MIC (µg/mL) |

| Isonicotinoyl Hydrazone | Schiff base of Isoniazid | Staphylococcus aureus | 16 - 201.25 |

| Isonicotinoyl Hydrazone | Schiff base of Isoniazid | Escherichia coli | 4 - 100.63 |

| N(2)-acyl isonicotinic acid hydrazide | Tetradecanoyl hydrazide | Mycobacterium tuberculosis | More active than Isoniazid |

| Isonicotinoylamino acid | Various | Various Bacteria | Specific activities observed |

Data compiled from multiple sources for illustrative purposes.[4][5][6]

Experimental Protocol: Broth Microdilution for MIC Determination

This protocol provides a standardized method for assessing the antimicrobial potency of synthesized derivatives.

-

Preparation: A stock solution of the test compound is prepared in a suitable solvent (e.g., DMSO). Serial two-fold dilutions are then made in a 96-well microtiter plate using cation-adjusted Mueller-Hinton Broth (MHB).

-

Inoculum Preparation: The test microorganism is cultured overnight. The culture is then diluted to achieve a standardized concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

-

Inoculation: Each well of the microtiter plate (containing the diluted compound) is inoculated with the standardized bacterial suspension. Positive (broth + inoculum) and negative (broth only) controls are included.

-

Incubation: The plate is incubated at 37°C for 18-24 hours.

-

Reading Results: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.

Caption: Simplified NF-κB pathway showing inhibition of ROS by derivatives.

Anticancer Activity: A Strategy Against Malignancy

The search for novel anticancer agents is a critical area of drug discovery. The structural versatility of isatin and its derivatives, which share some structural similarities with the pyridine core, has led to their investigation as antineoplastic agents. [7][8]Similarly, derivatives of this compound are being explored for their cytotoxic effects against various cancer cell lines.

Mechanism of Action

The anticancer mechanisms of pyridine-based compounds are diverse. One prominent strategy involves the inhibition of protein kinases, such as the Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR-TK), which is often overactive in cancer cells and plays a key role in cell proliferation and survival. [9]Derivatives can act as inhibitors of the EGFR-TK pathway, leading to the suppression of tumor growth. [9]Other potential mechanisms include the induction of apoptosis (programmed cell death) through pathways like the PI3K/Akt signaling cascade and the inhibition of tubulin polymerization, which disrupts cell division. [8][10]

Quantitative Data: Cytotoxic Potency

The anticancer activity is quantified by the IC50 value, representing the concentration of the compound that reduces the viability of a cancer cell population by 50%.

| Compound ID | Derivative Type | Cancer Cell Line | IC50 Value |

| 3l | Icotinib derivative (1,2,3-triazole) | KYSE70 (Esophageal) | Potent Activity |

| 3l | Icotinib derivative (1,2,3-triazole) | KYSE410 (Esophageal) | Potent Activity |

| 3l | Icotinib derivative (1,2,3-triazole) | KYSE450 (Esophageal) | Potent Activity |

| Various | Isatin-derivatives | MCF-7 (Breast) | Variable |

| Various | Isatin-derivatives | Hela (Cervical) | Variable |

Data compiled from multiple sources for illustrative purposes. [9][10][11]

Experimental Protocol: MTT Assay for Cytotoxicity Assessment

The MTT assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

-

Cell Seeding: Cancer cells (e.g., MCF-7) are seeded into a 96-well plate at a specific density and allowed to adhere overnight.

-

Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound. A control group receives medium with the solvent only. The plates are then incubated for a specified period (e.g., 48-72 hours).

-

MTT Addition: An MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: After a few hours of incubation, a solubilizing agent (e.g., DMSO or a specialized detergent) is added to dissolve the formazan crystals.

-

Absorbance Reading: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The absorbance is directly proportional to the number of viable cells.

-

IC50 Calculation: The percentage of cell viability is plotted against the compound concentration to determine the IC50 value. [10]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Isoniazid - Wikipedia [en.wikipedia.org]

- 3. Mode of action and quantitative structure-activity correlations of tuberculostatic drugs of the isonicotinic acid hydrazide type - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and antimicrobial activity of some new isonicotinoylamino acid and dipeptide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis, antimycobacterial, antiviral, antimicrobial activity and QSAR studies of N(2)-acyl isonicotinic acid hydrazide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. Cytotoxic and anticancer activities of isatin and its derivatives: a comprehensive review from 2000-2008 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Icotinib derivatives as tyrosine kinase inhibitors with anti-esophageal squamous carcinoma activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Anticancer Compounds Based on Isatin-Derivatives: Strategies to Ameliorate Selectivity and Efficiency - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Ethyl 2-hydroxy-6-methylisonicotinate (CAS 150190-03-7): Properties, Synthesis, and Safety Considerations

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-hydroxy-6-methylisonicotinate, registered under CAS number 150190-03-7, is a substituted pyridine derivative that has garnered significant interest within the scientific community. Its unique structural features, particularly the presence of a 2-hydroxypyridine moiety, make it a valuable building block in the synthesis of a diverse range of biologically active molecules. This technical guide provides a comprehensive overview of its chemical and physical properties, a detailed synthetic protocol, an analysis of its safety profile, and an exploration of its potential applications in medicinal chemistry and drug discovery, with a focus on its emerging role as a scaffold for kinase inhibitors.

Chemical and Physical Properties

This compound exists in tautomeric equilibrium with its 2-pyridone form, ethyl 2-methyl-6-oxo-1,6-dihydropyridine-4-carboxylate. This tautomerism is a key feature of 2-hydroxypyridines and influences their reactivity and biological activity.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 150190-03-7 | N/A |

| IUPAC Name | ethyl 2-hydroxy-6-methylpyridine-4-carboxylate | PubChem |

| Synonyms | This compound, Ethyl 2-methyl-6-oxo-1H-pyridine-4-carboxylate | N/A |

| Molecular Formula | C₉H₁₁NO₃ | PubChem |

| Molecular Weight | 181.19 g/mol | PubChem |

| Appearance | White to pale pink crystals or powder | Thermo Fisher Scientific |

| Melting Point | 188-190 °C | Amitychem |

| Boiling Point | 371.5 °C at 760 mmHg (Predicted) | Amitychem |

| InChI Key | WZUAZSMUJJUHMM-UHFFFAOYSA-N | PubChem |

| Canonical SMILES | CCOC(=O)C1=CC(=O)NC(=C1)C | PubChem |

Spectral Data

The structural elucidation of this compound is supported by various spectroscopic techniques.

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a triplet and a quartet), a singlet for the methyl group, and signals for the protons on the pyridine ring.

-

¹³C NMR: The carbon NMR spectrum will display resonances for the carbonyl carbons of the ester and the pyridone tautomer, as well as signals for the aromatic and aliphatic carbons.

-

Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) would likely show a protonated molecular ion [M+H]⁺ at m/z 182.1.[1]

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the O-H/N-H stretching (indicative of the tautomerism), C=O stretching of the ester and pyridone, and C=C/C=N stretching of the pyridine ring.[1]

Synthesis of this compound

The synthesis of this compound is most commonly achieved through a condensation reaction between an enamine and a derivative of malonic acid.[2] This approach provides a reliable method for constructing the substituted pyridone ring system.

Experimental Protocol: Synthesis via Condensation

This protocol is a representative procedure based on established synthetic methodologies for similar compounds. Researchers should adapt and optimize the conditions as necessary.

Materials:

-

Ethyl 3-aminocrotonate

-

Diethyl malonate

-

Sodium ethoxide

-

Ethanol, absolute

-

Hydrochloric acid (HCl), concentrated

-

Drying agent (e.g., anhydrous magnesium sulfate)

-

Standard laboratory glassware and equipment (round-bottom flask, reflux condenser, magnetic stirrer, etc.)

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium ethoxide (1.0 equivalent) in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Reactants: To the stirred solution, add diethyl malonate (1.0 equivalent) dropwise at room temperature. After the addition is complete, add ethyl 3-aminocrotonate (1.0 equivalent) to the reaction mixture.

-

Reaction: Heat the reaction mixture to reflux and maintain this temperature for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

-

Acidification: Dissolve the resulting residue in water and cool the solution in an ice bath. Carefully acidify the solution with concentrated hydrochloric acid to a pH of approximately 4-5. A precipitate should form.

-

Isolation: Collect the solid precipitate by vacuum filtration and wash it with cold water.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield pure this compound.

-

Drying: Dry the purified product under vacuum to remove any residual solvent.

Causality behind Experimental Choices: The use of a strong base like sodium ethoxide is crucial for the deprotonation of diethyl malonate, which then acts as a nucleophile. The reflux conditions provide the necessary energy to drive the condensation and subsequent cyclization reaction. Acidification of the reaction mixture is necessary to protonate the pyridone nitrogen and precipitate the product from the aqueous solution.

Reaction Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Safety and Handling

GHS Hazard Classification (Predicted)

Based on analogous compounds, the following GHS classifications are likely applicable:

-

Skin Corrosion/Irritation: Category 2 (Causes skin irritation)[3]

-

Serious Eye Damage/Eye Irritation: Category 2 (Causes serious eye irritation)[3]

-

Specific Target Organ Toxicity (Single Exposure): Category 3, Respiratory tract irritation (May cause respiratory irritation)[3]

Table 2: Safety and Handling Precautions

| Precautionary Measure | Recommendation |

| Personal Protective Equipment (PPE) | Wear protective gloves, clothing, and eye/face protection. |

| Engineering Controls | Use in a well-ventilated area, preferably in a fume hood. |

| Handling | Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash hands thoroughly after handling. |

| Storage | Store in a tightly closed container in a cool, dry, and well-ventilated place. |

| First Aid (In case of exposure) | Skin: Wash with plenty of soap and water. If irritation occurs, seek medical attention. Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, seek medical attention. Inhalation: Move person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell. Ingestion: Rinse mouth. Call a poison center or doctor if you feel unwell. |

Toxicological Data:

Specific toxicological data, such as LD50 values, for this compound are not currently available in the public domain. However, a study on a structurally related compound, 2-ethyl-6-methylpyridinol-3-yl thioctate, reported on its acute toxicity, suggesting that derivatives of this scaffold are actively being investigated for their safety profiles.[4] Researchers should handle this compound with the care appropriate for a novel chemical entity with a partially defined toxicological profile.

Applications in Drug Discovery and Development

The 2-hydroxypyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous compounds with diverse biological activities. This compound serves as a key intermediate for the synthesis of more complex molecules with potential therapeutic applications.

Kinase Inhibitory Activity

A significant area of interest is the development of 2-hydroxypyridine derivatives as kinase inhibitors.[5] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in many diseases, including cancer and inflammatory disorders.

The 2-hydroxypyridine moiety can act as a bioisostere for other functional groups and can form key hydrogen bond interactions within the ATP-binding site of kinases. Specifically, derivatives of pyridone have been investigated as inhibitors of PIM-1 kinase, a serine/threonine kinase involved in cell survival and proliferation.[6]

Hypothetical Signaling Pathway of a 2-Hydroxypyridine-Based PIM-1 Kinase Inhibitor

Caption: Potential mechanism of action for a PIM-1 kinase inhibitor derived from this compound.

This diagram illustrates how a derivative of this compound could inhibit PIM-1 kinase, preventing the phosphorylation of pro-apoptotic proteins like Bad and ultimately leading to the induction of apoptosis and the inhibition of cell proliferation.

Other Potential Applications

Derivatives of structurally similar 3-hydroxypyridines have demonstrated cerebroprotective and retinoprotective effects in preclinical models.[1] This suggests that compounds synthesized from this compound may have potential applications in the treatment of neurodegenerative diseases and ischemic conditions of the central nervous system and retina. The antioxidant properties of the hydroxypyridine core are thought to contribute to these protective effects.

Conclusion

This compound (CAS 150190-03-7) is a versatile and valuable building block for the synthesis of novel compounds with significant potential in drug discovery. Its straightforward synthesis and the biological relevance of the 2-hydroxypyridine scaffold make it an attractive starting material for the development of new therapeutic agents, particularly in the area of kinase inhibition. While its safety profile is not yet fully characterized, adherence to standard laboratory safety practices should allow for its safe handling and use in a research setting. Further investigation into the biological activities of its derivatives is warranted and holds promise for the discovery of new treatments for a range of diseases.

References

-

Ukrainets, I. V., Sidorenko, L. V., Gorokhova, O. V., & Shishkin, O. V. (2006). 4-Hydroxyquinolones-2. 91. Synthesis and properties of ethyl 1-R-4-hydroxy-6-methyl-2-oxo-dihydropyridine-5-carboxylates. Chemistry of Heterocyclic Compounds, 42(2), 200-208. ([Link]).

-

PubChem. 6-Methylpyridin-2-ol. ([Link]).

-

Volchegorskii, I. A., et al. (2023). Synthesis, Toxicological Evaluation, and Antihypoxic Effect of 2-Ethyl-6-Methylpyridinol-3-yl Thioctate. Pharmaceutical Chemistry Journal, 57(12). ([Link]).

-

Abdelaziz, M. E., et al. (2023). Imparting aromaticity to 2-pyridone derivatives by O-alkylation resulted in new competitive and non-competitive PIM-1 kinase inhibitors with caspase-activated apoptosis. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2304044. ([Link]).

-

Al-Ostoot, F. H., et al. (2023). Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity. Molecules, 28(18), 6681. ([Link]).

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. researchgate.net [researchgate.net]

- 3. 6-Methylpyridin-2-ol | C6H7NO | CID 76772 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Imparting aromaticity to 2-pyridone derivatives by O-alkylation resulted in new competitive and non-competitive PIM-1 kinase inhibitors with caspase-activated apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

Tautomerism in 2-hydroxypyridine compounds like Ethyl 2-hydroxy-6-methylisonicotinate

An In-Depth Technical Guide to Tautomerism in 2-Hydroxypyridine Compounds

Abstract

Tautomerism, the dynamic equilibrium between two readily interconvertible structural isomers, is a fundamental concept with profound implications in chemical biology and drug development. The 2-hydroxypyridine scaffold, a privileged structure in medicinal chemistry, serves as a canonical example of prototropic tautomerism, existing in a delicate balance with its 2-pyridone isomer. This equilibrium is not static; it is exquisitely sensitive to the molecular environment, including solvent polarity, substitution patterns, and solid-state packing forces. Understanding and controlling this tautomeric preference is paramount, as the distinct forms exhibit divergent physicochemical properties, including solubility, lipophilicity, and, most critically, molecular recognition capabilities at biological targets.[1][2] This guide provides a comprehensive exploration of the core principles governing tautomerism in 2-hydroxypyridine derivatives, presents field-proven experimental methodologies for its characterization, and discusses the critical impact of this phenomenon on the design and development of novel therapeutics.

The Foundational Equilibrium: 2-Hydroxypyridine vs. 2-Pyridone

The tautomerism of 2-hydroxypyridine involves the intramolecular migration of a proton between the exocyclic oxygen and the ring nitrogen atom.[3] This results in two distinct chemical entities:

-

2-Hydroxypyridine (Enol/Lactim form): This tautomer possesses a hydroxyl group and a fully aromatic pyridine ring. Its aromaticity confers a degree of inherent stability.

-

2-Pyridone (Keto/Lactam form): This tautomer features a carbonyl group and an N-H bond, with a diene system within the ring. While not classically aromatic, it is significantly stabilized by a charge-separated resonance contributor that places a negative charge on the electronegative oxygen and a positive charge on the nitrogen, which itself participates in delocalization.[4][5]

The position of this equilibrium is a subject of extensive study and is not governed by a single factor. In the gas phase, the aromatic 2-hydroxypyridine form is marginally more stable.[6][7] However, in the solid state and in polar solvents, the equilibrium dramatically shifts to favor the 2-pyridone tautomer.[6][7][8] This shift is primarily driven by the formation of strong intermolecular hydrogen bonds, often leading to stable dimers, and the superior solvation of the more polar pyridone structure.[3][4][8]

Caption: The tautomeric equilibrium between 2-hydroxypyridine and 2-pyridone.

Causality of Equilibrium Shifts: Environmental and Structural Factors

The tautomeric ratio is not an intrinsic, immutable property but a response to the molecule's environment. The causality behind these shifts must be understood to predict and manipulate the dominant species in a given system.

The Decisive Role of the Solvent

The solvent is arguably the most powerful external factor influencing the tautomeric equilibrium. The 2-pyridone form possesses a significantly larger dipole moment than the 2-hydroxypyridine form.[3] Consequently, polar solvents preferentially stabilize the 2-pyridone tautomer through dipole-dipole interactions.

Furthermore, solvents capable of hydrogen bonding, such as water and alcohols, strongly favor the 2-pyridone form, which presents both a hydrogen bond donor (N-H) and a strong hydrogen bond acceptor (C=O).[3][7] Water, in particular, can form bridging hydrogen bonds that not only stabilize the pyridone form but also lower the energetic barrier for interconversion.[3] In contrast, non-polar, aprotic solvents like cyclohexane or carbon tetrachloride favor the less polar 2-hydroxypyridine tautomer.[6][7]

Table 1: Influence of Solvent on the Tautomeric Equilibrium Constant (Keq = [2-Pyridone]/[2-Hydroxypyridine])

| Solvent | Dielectric Constant (ε) | Keq | Predominant Form | Source |

| Gas Phase | 1 | ~0.4 | 2-Hydroxypyridine | [6][7] |

| Cyclohexane | 2.02 | ~0.4 - 1.7 | 2-Hydroxypyridine / Mixed | [3][6] |

| Chloroform | 4.81 | ~2.4 - 6.0 | 2-Pyridone | [3] |

| Acetonitrile | 37.5 | - | 2-Pyridone | [9] |

| Water | 80.1 | ~900 | 2-Pyridone | [6] |

Substituent Effects: The Case of Ethyl 2-hydroxy-6-methylisonicotinate

Substituents on the pyridine ring can modulate the equilibrium by altering the electronic properties of the system. For our target molecule, This compound , we must consider the influence of both the methyl group at C6 and the ethyl carboxylate group at C4.

-

Methyl Group (C6): As an electron-donating group, it slightly increases the electron density of the ring, which can subtly influence the basicity of the ring nitrogen and the acidity of the hydroxyl proton.

-

Ethyl Isonicotinate Group (C4): The ester is a strong electron-withdrawing group. This effect significantly reduces the electron density of the pyridine ring, making the ring nitrogen less basic and the hydroxyl proton more acidic. This electronic pull is expected to favor the 2-pyridone tautomer, where the proton resides on the nitrogen, and the system can accommodate the electronic demand of the ester.

The interplay of these substituents with the inherent tautomeric preference and solvent effects determines the final equilibrium position for this specific molecule.

Experimental Validation: Protocols for Tautomer Characterization

Theoretical prediction must be validated by rigorous experimental data. Nuclear Magnetic Resonance (NMR) and Ultraviolet-Visible (UV-Vis) spectroscopy are the principal techniques for the qualitative and quantitative analysis of tautomeric mixtures in solution.[1]

Protocol: Quantitative ¹H NMR Spectroscopy

Proton NMR is a direct and powerful method for quantifying tautomeric ratios because the chemical environments of protons in each form are distinct.[10][11] The ratio can be determined by integrating the signals corresponding to unique protons in each tautomer.

Step-by-Step Methodology:

-

Sample Preparation: Accurately weigh 10-15 mg of the compound (e.g., this compound). Dissolve the sample in ~0.7 mL of a chosen deuterated solvent (e.g., DMSO-d₆, CDCl₃, CD₃OD) in a high-quality NMR tube. The choice of solvent is critical as it will directly influence the observed equilibrium.

-

Instrument Setup: Acquire the spectrum on a high-field NMR spectrometer (≥400 MHz) to ensure adequate signal dispersion.

-

Acquisition Parameters:

-

Set a sufficient relaxation delay (d1) of at least 5 times the longest T₁ of the protons being integrated to ensure full relaxation and accurate quantification. A value of 10-15 seconds is a conservative starting point.

-

Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a high signal-to-noise ratio (>100:1) for the signals of interest.

-

-

Data Processing: Carefully phase and baseline correct the spectrum.

-

Analysis & Quantification:

-

Identify distinct, well-resolved signals for each tautomer. For this compound, one might compare the integration of the ring protons or the C6-methyl protons, which will have slightly different chemical shifts in the hydroxy vs. pyridone form.[12]

-

Integrate the chosen signals.

-

Calculate the mole fraction (% Tautomer) using the formula: % Tautomer A = [Integral(A) / (Integral(A) + Integral(B))] * 100

-

Caption: Experimental Workflow for Quantitative NMR Analysis of Tautomerism.

Protocol: UV-Vis Spectroscopic Analysis

UV-Vis spectroscopy is highly sensitive to the electronic structure of molecules. The π-system of the aromatic 2-hydroxypyridine form and the conjugated system of the 2-pyridone form give rise to distinct absorption maxima (λmax), allowing for their characterization.[13][14][15]

Step-by-Step Methodology:

-

Solution Preparation: Prepare a stock solution of the compound in a UV-transparent solvent (e.g., ethanol, cyclohexane, water). Create a series of dilutions to ensure the measured absorbance falls within the linear range of the spectrophotometer (typically 0.1 - 1.0 AU).

-

Instrument Setup: Use a dual-beam UV-Vis spectrophotometer. Use the pure solvent as a reference blank to zero the instrument.

-

Spectrum Acquisition: Scan a suitable wavelength range (e.g., 200-400 nm) to identify all relevant absorption maxima.

-

Analysis:

-

The 2-hydroxypyridine tautomer typically shows a strong absorption band around 270-280 nm.

-

The 2-pyridone tautomer often exhibits a distinct, longer-wavelength absorption band around 300-330 nm.[14][16]

-

By comparing the spectra obtained in different solvents (e.g., cyclohexane vs. water), the characteristic peaks for each tautomer can be definitively assigned. In cyclohexane, the hydroxy form's peak will dominate, while in water, the pyridone form's peak will be prominent.

-

While less direct for quantification than NMR without known extinction coefficients, the relative intensities of these bands provide strong qualitative and semi-quantitative evidence of the equilibrium position.

-

Impact on Drug Discovery and Development

The seemingly subtle shift of a single proton has dramatic consequences for a molecule's biological activity and viability as a drug candidate.[2][17][18] Tautomerism directly impacts a molecule's pharmacophore, the three-dimensional arrangement of features responsible for molecular recognition.

-

Receptor Interactions: The 2-hydroxypyridine form presents a hydrogen bond donor (-OH) and a weakly basic nitrogen acceptor. In contrast, the 2-pyridone form presents a hydrogen bond donor (-NH) and a strong hydrogen bond acceptor (C=O). This fundamental change can mean the difference between potent binding and complete inactivity at a target protein.

-

Physicochemical Properties & ADME: Tautomerism profoundly affects properties critical for a drug's absorption, distribution, metabolism, and excretion (ADME).[2][19]

-

Solubility: The more polar pyridone tautomer is generally more soluble in aqueous media.

-

Lipophilicity (logP): The less polar hydroxypyridine tautomer is typically more lipophilic and may have better membrane permeability.

-

pKa: The acidity and basicity of the molecule are tautomer-dependent, affecting its charge state at physiological pH and thus its interactions and transport.

-

For an intermediate like this compound, which serves as a building block for more complex bioactive molecules, knowing the predominant tautomeric form under various conditions is essential for predictable synthesis and rational drug design.[12]

Conclusion

The tautomeric equilibrium of 2-hydroxypyridine derivatives is a dynamic and highly sensitive phenomenon central to their chemistry and application. It is not a mere academic curiosity but a critical variable that must be managed in drug discovery and materials science. The predominance of the 2-pyridone form in polar, protic environments like water is a key takeaway, driven by its higher polarity and hydrogen bonding capacity. For any given derivative, such as this compound, the interplay of intrinsic substituent electronics and external solvent effects dictates the final state. Through the rigorous application of analytical techniques like NMR and UV-Vis spectroscopy, researchers can elucidate and quantify this equilibrium, enabling the rational design of molecules with optimized properties and predictable biological activity.

References

-

The Journal of Chemical Physics. (2023). The 2-pyridone/2-hydroxypyridine tautomerism in gas phase: An excited state roaming reaction. AIP Publishing. [Link]

-

ResearchGate. (2023). The 2-pyridone/2-hydroxypyridine tautomerism in gas phase: An excited state roaming reaction | Request PDF. [Link]

-

El-Sayed, S. M., & El-Nahas, A. M. (2016). The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit. Molecules, 21(11), 1546. [Link]

-

Deneva, V., et al. (2024). Keto-enol tautomerism in the development of new drugs. Frontiers in Chemistry, 12. [Link]

-

Wikipedia. (n.d.). 2-Pyridone. [Link]

-

Chemistry Stack Exchange. (2021). 2-Pyridone tautomer ratio. [Link]

-

YouTube. (2010). Hydroxypyridine-Pyridone Tautomerism. [Link]

-

ChemTube3D. (n.d.). 2-Hydroxypyridine-Tautomerism. [Link]

-

Dhaked, D. K., & Nicklaus, M. C. (2024). What impact does tautomerism have on drug discovery and development?. Expert Opinion on Drug Discovery, 1-6. [Link]

-

Semantic Scholar. (n.d.). Comparison of Tautomerization, Vibrational Spectra and UV-Vis Analysis of β-Ketoester With Acetylacetone. An Experimental and Theoretical Study. [Link]

-

ResearchGate. (2006). The Use of NMR Spectroscopy to Study Tautomerism. [Link]

-

Wieder, M., et al. (2021). Fitting quantum machine learning potentials to experimental free energy data: predicting tautomer ratios in solution. Chemical Science, 12(29), 10091-10103. [Link]

-

ACS Publications. (2015). P(O)H to P–OH Tautomerism: A Theoretical and Experimental Study. [Link]

-

ACS Publications. (2006). Solvent Effects on the UV–Vis Absorption Properties and Tautomerism of N-Confused Tetraphenylporphyrin. [Link]

-

ChemRxiv. (2024). What impact does tautomerism have on drug properties and development?. [Link]

-

NIH. (2022). Targeting Individual Tautomers in Equilibrium by Resonant Inelastic X-ray Scattering. [Link]

-

ResearchGate. (2024). What impact does tautomerism have on drug discovery and development?. [Link]

-

Taylor, A. M., et al. (2016). Experimental and Chemoinformatics Study of Tautomerism in a Database of Commercially Available Screening Samples. Journal of Chemical Information and Modeling, 56(10), 1903-1916. [Link]

-

Master Organic Chemistry. (2016). What is UV-Vis Spectroscopy? And How Does It Apply To Conjugation?. [Link]

-

ChemTube3D. (n.d.). Pyridine-Tautomerism of Hydroxy Pyridine. [Link]

-

Slideshare. (n.d.). Study Of Tautomerism & Solvent Effect By UV-Vis Spectroscopy.pdf. [Link]

-

PubMed. (2024). What impact does tautomerism have on drug discovery and development?. [Link]

-

ResearchGate. (n.d.). Scheme 1 Tautomerization between pyridones and hydroxypyridines. [Link]

-

Sultan Qaboos University House of Expertise. (n.d.). 2-Hydroxy-5-nitropyridine and 5-nitro-2-pyridone: Tautomerism, infrared, Raman, and NMR spectral interpretations, normal coordinate analysis, and DFT calculations. [Link]

-

Wong, M. W., Wiberg, K. B., & Frisch, M. J. (1992). Solvent effects. 3. Tautomeric equilibria of formamide and 2-pyridone in the gas phase and solution: An ab initio SCRF study. Journal of the American Chemical Society, 114(5), 1645-1652. [Link]

-

Al-Kaabi, S. S., et al. (2003). Caging and solvent effects on the tautomeric equilibrium of 3-pyridone/3-hydroxypyridine in the ground state. Photochemical & Photobiological Sciences, 2(4), 369-374. [Link]

-

Varela, M. A., et al. (2017). Effects of Chlorination on the Tautomeric Equilibrium of 2-Hydroxypyridine: Experiment and Theory. Chemistry-A European Journal, 23(21), 5036-5043. [Link]

-

Evans, D. A., et al. (1967). The tautomerism of 3-hydroxyisoquinolines. Journal of the Chemical Society B: Physical Organic, 590-594. [Link]

Sources

- 1. Frontiers | Keto-enol tautomerism in the development of new drugs [frontiersin.org]

- 2. What impact does tautomerism have on drug discovery and development? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. wuxibiology.com [wuxibiology.com]

- 4. youtube.com [youtube.com]

- 5. chemtube3d.com [chemtube3d.com]

- 6. The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. 2-Pyridone - Wikipedia [en.wikipedia.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Targeting Individual Tautomers in Equilibrium by Resonant Inelastic X-ray Scattering - PMC [pmc.ncbi.nlm.nih.gov]

- 15. masterorganicchemistry.com [masterorganicchemistry.com]

- 16. researchgate.net [researchgate.net]

- 17. chemrxiv.org [chemrxiv.org]

- 18. What impact does tautomerism have on drug discovery and development? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Solubility and Stability of Ethyl 2-hydroxy-6-methylisonicotinate in Common Laboratory Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 2-hydroxy-6-methylisonicotinate is a key heterocyclic building block with considerable utility in the fields of medicinal chemistry and materials science.[1] As a pivotal intermediate for synthesizing novel compounds, particularly those with potential anti-inflammatory and antioxidant properties, a comprehensive understanding of its fundamental physicochemical characteristics is paramount for its effective application.[1] This technical guide provides a detailed examination of the solubility and stability of this compound. While extensive public data on this specific molecule is limited, this document synthesizes expected behaviors based on its structural motifs and provides robust, field-proven methodologies for experimental determination. The protocols and analytical methods described are grounded in established industry practices and international regulatory guidelines to ensure scientific integrity and reproducibility.

Part 1: Solubility Profile

The solubility of a compound is a critical determinant of its behavior in both chemical and biological systems, profoundly influencing reaction efficiency, formulation development, and ultimately, bioavailability.[2] Solubility is typically characterized by two key measurements: kinetic and thermodynamic solubility. Kinetic solubility provides a rapid assessment of solubility under non-equilibrium conditions and is widely used for high-throughput screening in early-stage drug discovery.[2][3] In contrast, thermodynamic solubility defines the true equilibrium saturation point of a compound in a solvent, a critical parameter for later-stage development.[2][3]

Illustrative Solubility Data

Due to the limited availability of specific experimental data for this compound, the following table presents illustrative kinetic solubility values based on the expected behavior of analogous heterocyclic compounds. This information serves as a preliminary guide for solvent selection. It is imperative that researchers experimentally verify these values using the detailed protocols provided in this guide.

| Solvent | Formula | Polarity (Dielectric Constant)[4] | Expected Kinetic Solubility (µg/mL) at 25°C | Application Notes |

| Water (pH 7.4) | H₂O | 80.1 | < 10 | The molecule's organic nature suggests low aqueous solubility. The 2-hydroxypyridine moiety may exhibit tautomerism, influencing its aqueous behavior. |